molecular formula C14H25N3O6 B6594992 beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]- CAS No. 158478-77-4

beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-

Cat. No. B6594992
CAS RN: 158478-77-4
M. Wt: 331.36 g/mol
InChI Key: XDTHUODSNXIPFK-UHFFFAOYSA-N
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Description

“beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-” is a complex compound. Beta-Alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is attached to the β-carbon (i.e., the carbon two carbon atoms away from the carboxylate group) instead of the more usual α-carbon for alanine . The IUPAC name for β-alanine is 3-aminopropanoic acid . The compound also includes a dimethylethoxy carbonyl group and a methylene amino group .


Molecular Structure Analysis

The molecular structure of this compound is complex. The ChemSpider database provides some information on a similar compound, N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid, with a molecular formula of C10H17NO6 and an average mass of 247.245 Da .

Scientific Research Applications

Exercise Performance Enhancement

Beta-Alanine supplementation has been shown to significantly augment muscle carnosine concentrations, thereby acting as an intracellular pH buffer . Daily supplementation with 4 to 6 g of beta-alanine for at least 2 to 4 weeks has been shown to improve exercise performance, with more pronounced effects in open end-point tasks/time trials lasting 1 to 4 min in duration .

Neuromuscular Fatigue Attenuation

Beta-Alanine attenuates neuromuscular fatigue, particularly in older subjects . Preliminary evidence indicates that beta-alanine may improve tactical performance .

Antioxidant Potential

Initial research suggests that beta-alanine may effectively reduce lipid peroxidation and mitigate the accumulation of free radicals when combined with aerobic exercise in men and women .

Strength Training

Beta-Alanine supplementation was found to be effective at increasing power output when lifting loads equivalent to the individual’s maximal strength or when working at maximum power output .

Safety in Supplementation

Beta-Alanine supplementation currently is safe in healthy populations at recommended doses . The only reported side effect is paraesthesia (tingling), but studies indicate this can be attenuated by using divided lower doses (1.6 g) or using a sustained-release formula .

Potential Therapeutic Applications

The compound “3-((2,2,10,10-TETRAMETHYL-4,8-DIOXO-3,9-DIOXA-5,7-DIAZAUNDECAN-6-YLIDENE)AMINO)PROPANOIC ACID” is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-tubercular Potential

Some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Food Contact Material Safety

The substance “2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol, β3,β3,β9,β9-tetramethyl-” (SPG), which is structurally similar to “3-((2,2,10,10-TETRAMETHYL-4,8-DIOXO-3,9-DIOXA-5,7-DIAZAUNDECAN-6-YLIDENE)AMINO)PROPANOIC ACID”, has been assessed for safety as a co-monomer in polyesters .

properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6/c1-13(2,3)22-11(20)16-10(15-8-7-9(18)19)17-12(21)23-14(4,5)6/h7-8H2,1-6H3,(H,18,19)(H2,15,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTHUODSNXIPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202338
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-

CAS RN

158478-77-4
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158478-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[N,N′-Bis(tert-butoxycarbonyl)guanidino]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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